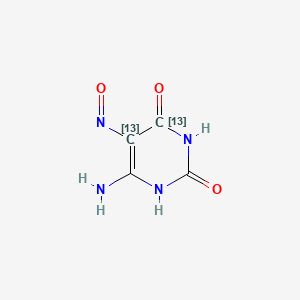
6-Amino-5-nitrosouracil-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-nitrosouracil-13C2 is a stable isotope-labeled compound with the molecular formula C2(13C)2H4N4O3 and a molecular weight of 158.08 g/mol. This compound is a derivative of uracil, a pyrimidine nucleobase, and is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The process often includes the use of isotope-labeled precursors to incorporate the 13C atoms into the molecular structure.
Industrial Production Methods: Industrial production methods for 6-Amino-5-nitrosouracil-13C2 are not widely documented.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-5-nitrosouracil-13C2 undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the amino group under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted uracil derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-nitrosouracil-13C2 is used in a variety of scientific research applications, including:
Chemistry: As a reagent in the synthesis of substituted purine derivatives and palladium (II) complexes.
Biology: In studies involving nucleic acid analogs and enzyme interactions.
Industry: Used in the preparation of heterocyclic compounds with specific biological activities.
Wirkmechanismus
The mechanism of action of 6-Amino-5-nitrosouracil-13C2 involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can form hydrogen bonds and participate in various biochemical pathways, influencing the activity of enzymes and the stability of nucleic acid structures .
Vergleich Mit ähnlichen Verbindungen
6-Amino-1,3-dimethyl-5-nitrosouracil: A derivative with similar nitroso and amino groups but with additional methyl groups at the 1 and 3 positions.
5-Nitroso-6-aminouracil: Another derivative with similar functional groups but without the isotope labeling.
Uniqueness: 6-Amino-5-nitrosouracil-13C2 is unique due to its stable isotope labeling, which makes it particularly useful in tracing studies and mass spectrometry applications. The presence of 13C atoms allows for precise tracking of the compound in various biochemical and chemical processes.
Eigenschaften
Molekularformel |
C4H4N4O3 |
|---|---|
Molekulargewicht |
158.09 g/mol |
IUPAC-Name |
6-amino-5-nitroso-(4,5-13C2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)/i1+1,3+1 |
InChI-Schlüssel |
DKPCSXFEWFSECE-ZKDXJZICSA-N |
Isomerische SMILES |
C1(=[13C]([13C](=O)NC(=O)N1)N=O)N |
Kanonische SMILES |
C1(=C(NC(=O)NC1=O)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


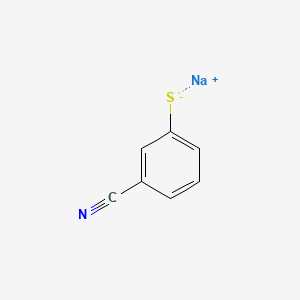
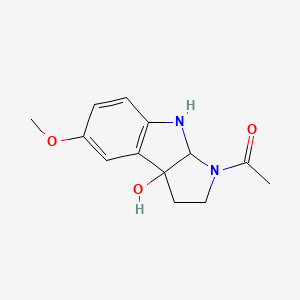
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
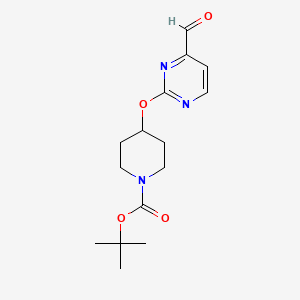
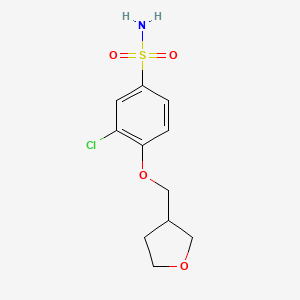


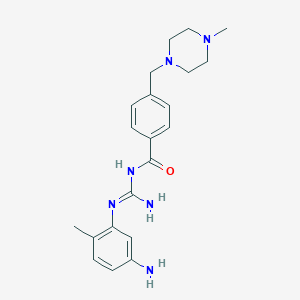
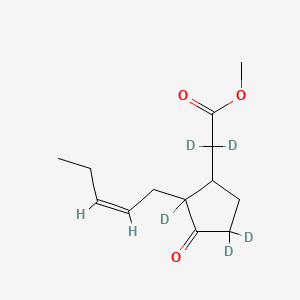

![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)
![2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid](/img/structure/B13853098.png)

![6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine](/img/structure/B13853111.png)
